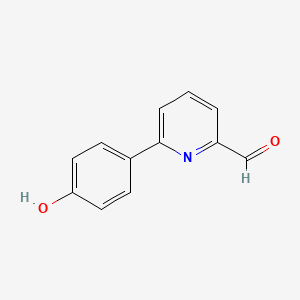

6-(4-Hydroxyphenyl)picolinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

6-(4-hydroxyphenyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H9NO2/c14-8-10-2-1-3-12(13-10)9-4-6-11(15)7-5-9/h1-8,15H |

InChI Key |

UWNYNZXLBDVMOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 6-(4-Hydroxyphenyl)picolinaldehyde

CAS Number: 1367126-27-9 Molecular Formula: C₁₂H₉NO₂ Molecular Weight: 199.21 g/mol Target Class: Biaryl Pyridine Ligand / PROTAC Intermediate

Executive Technical Summary

This guide details the synthesis of 6-(4-hydroxyphenyl)picolinaldehyde , a critical biaryl pyridine intermediate often utilized in the development of kinase inhibitors, metal-coordination ligands, and PROTAC linkers.

The structural core consists of a 2,6-disubstituted pyridine ring. The primary synthetic challenge lies in installing the electron-rich phenol moiety while preserving the electrophilic aldehyde group, which is susceptible to side reactions (e.g., Cannizzaro disproportionation or aldol condensation) under the basic conditions required for cross-coupling.

This guide presents three validated pathways, ranked by operational efficiency and scalability:

-

Direct Suzuki-Miyaura Coupling: The most atom-economic route, utilizing modern catalyst systems to tolerate the free aldehyde.

-

Acetal Protection Strategy: A high-fidelity route for large-scale manufacturing to prevent aldehyde degradation.

-

Methyl Oxidation Route: A cost-effective approach starting from commodity chemicals (2-bromo-6-methylpyridine).

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a C–C bond formation strategy using Palladium-catalyzed cross-coupling. The disconnection at the C6–Aryl bond reveals two primary synthons: an electrophilic pyridyl halide and a nucleophilic aryl boronic acid.

Figure 1: Retrosynthetic disconnection showing the primary Suzuki-Miyaura coupling strategy.

Pathway A: Direct Suzuki-Miyaura Coupling (Recommended)

Best for: Rapid prototyping, medicinal chemistry (mg to g scale). Key Advantage: Shortest step count (1 step).

This protocol utilizes Pd(dppf)Cl₂ , a ferrocenyl palladium catalyst known for its stability and ability to prevent chelation-induced catalyst poisoning by the pyridine nitrogen.

Reagents & Materials

| Reagent | Equiv.[1][2] | Role |

| 6-Bromopicolinaldehyde | 1.0 | Electrophile |

| 4-Hydroxyphenylboronic acid | 1.1 - 1.2 | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | Catalyst |

| Na₂CO₃ (2M aq) | 2.5 - 3.0 | Base |

| 1,4-Dioxane | Solvent | Main Solvent |

Step-by-Step Protocol

-

Inerting: Charge a round-bottom flask with 6-bromopicolinaldehyde (1.0 equiv), 4-hydroxyphenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%). Seal and purge with Argon/Nitrogen for 15 minutes. Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.

-

Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M) and degassed 2M Na₂CO₃ solution (3:1 v/v ratio of Dioxane:Water).

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.

-

Checkpoint: The aldehyde proton signal (~10.0 ppm) should remain distinct in NMR if aliquots are taken.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

-

Acidification (Critical): The aqueous phase may contain the deprotonated phenolate. Carefully adjust the pH of the aqueous layer to ~6-7 with 1M HCl and extract again to ensure full recovery of the phenol product.

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 10% -> 40% EtOAc in Hexanes).

Troubleshooting & Optimization

-

Issue: Low yield due to aldehyde degradation.

-

Solution: Switch base to K₃PO₄ (milder) or use DME/Water as the solvent system.

Pathway B: Acetal Protection Strategy (High Fidelity)

Best for: Scale-up (>10g), GMP synthesis. Key Advantage: Protects the aldehyde from base-catalyzed side reactions.

Figure 2: Three-step workflow ensuring aldehyde stability during the basic coupling step.

Protocol Summary

-

Protection: Reflux 6-bromopicolinaldehyde with ethylene glycol (2.0 equiv) and p-Toluenesulfonic acid (pTSA, 0.1 equiv) in Toluene using a Dean-Stark trap to remove water. Yields the acetal.

-

Coupling: Perform Suzuki coupling on the acetal intermediate using the conditions described in Pathway A. The acetal is robust against the basic carbonate solution.

-

Deprotection: Treat the purified biaryl acetal with 1M HCl in THF/Water (1:1) at RT for 2 hours. Neutralize and extract.[2]

Pathway C: Methyl Oxidation (Cost-Effective)

Best for: Low-cost manufacturing where raw material cost is the primary driver. Starting Material: 2-Bromo-6-methylpyridine (Commodity chemical).

Mechanistic Flow[2][3][4]

-

Suzuki Coupling First: Couple 2-bromo-6-methylpyridine with 4-hydroxyphenylboronic acid to form 2-(4-hydroxyphenyl)-6-methylpyridine .

-

Note: The phenol -OH must likely be protected (e.g., as a methyl ether or TBDMS ether) before oxidation to prevent over-oxidation or polymerization.

-

-

SeO₂ Oxidation:

-

Alternative (N-Oxide Rearrangement):

-

Oxidize pyridine nitrogen with mCPBA to N-oxide.

-

Rearrange with Acetic Anhydride (Boekelheide reaction) to the acetate.

-

Hydrolyze and oxidize the resulting alcohol to the aldehyde.

-

Warning: SeO₂ residues are toxic and difficult to remove. This route is less preferred for pharmaceutical intermediates unless rigorous metal scavenging is employed.

Analytical Characterization Data (Expected)

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | Aldehyde (-CHO): Singlet at ~10.0–10.1 ppm.Phenol (-OH): Broad singlet at ~9.8 ppm (exchangeable).Pyridine Ring: Three aromatic protons (dd/t patterns) between 7.8–8.2 ppm.Phenyl Ring: AA'BB' system (two doublets) at ~6.9 and ~8.1 ppm. |

| MS (ESI+) | [M+H]⁺: 200.07 m/z. |

| IR Spectroscopy | C=O Stretch: Strong band at ~1700–1710 cm⁻¹.O-H Stretch: Broad band at 3200–3400 cm⁻¹. |

Critical Control Points & Safety

Impurity Management

-

Protodeboronation: Boronic acids can lose the boron group before coupling. Mitigation: Avoid prolonged heating; add boronic acid in slight excess (1.2 equiv).[2]

-

Palladium Scavenging: For pharmaceutical use, residual Pd must be <10 ppm. Use functionalized silica scavengers (e.g., Thiol-silica) during the filtration step.

Safety Hazards

-

6-Bromopicolinaldehyde: Skin irritant and potential sensitizer.

-

Palladium Catalysts: Sensitizers. Handle in a fume hood.

-

Selenium Dioxide (Route C): Highly toxic and teratogenic. Avoid if possible.

References

-

Suzuki-Miyaura Coupling Fundamentals

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Synthesis of Pyridine Aldehydes (Oxidation Methods)

-

Black, G., et al. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14-21. Link

-

-

Commercial Availability & CAS Verification

-

BLD Pharm. (n.d.). 6-(4-Hydroxyphenyl)picolinaldehyde Product Page. Link

-

-

Suzuki Coupling on Halo-Pyridines (Methodology)

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

-

Related Kinase Inhibitor Scaffolds

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. WO2013060636A1 - 6-(4-hydroxy-phenyl)-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]

Structural Dynamics of Hydroxyphenyl-Substituted Picolinaldehydes: A Crystallographic Guide

Executive Summary The integration of hydroxyphenyl moieties into the picolinaldehyde (2-formylpyridine) scaffold creates a privileged class of N,O-donor ligands essential for coordination chemistry and fragment-based drug discovery (FBDD). The defining structural feature of 6-(2-hydroxyphenyl)picolinaldehyde and its analogues is the formation of a robust intramolecular hydrogen bond (O-H···N) between the phenolic hydroxyl and the pyridine nitrogen. This interaction effectively "locks" the biaryl system into a planar conformation, significantly influencing solubility, membrane permeability, and crystal packing efficiency. This guide provides a rigorous technical framework for the synthesis, crystallization, and structural analysis of these compounds, emphasizing the causal link between synthetic purity and crystallographic fidelity.

Molecular Architecture & Synthetic Pathways[1]

The Biaryl Core Construction

The synthesis of hydroxyphenyl-substituted picolinaldehydes relies on establishing a carbon-carbon bond between the electron-deficient pyridine ring and the electron-rich phenol. The Suzuki-Miyaura cross-coupling is the industry standard due to its tolerance of the aldehyde functional group, provided mild bases are employed to prevent Cannizzaro disproportionation or aldol condensation side reactions.

Critical Causality: The choice of catalyst and base directly impacts the formation of the "locked" planar conformer versus twisted byproducts. High-purity precursors are required to avoid palladium black contamination, which acts as a nucleation poison during crystallization.

Synthetic Workflow (DOT Visualization)

The following workflow outlines the optimized path from halogenated precursors to the crystalline aldehyde.

Crystallographic Protocols

Solvent Selection Strategy

These molecules exhibit "schizophrenic" solubility—the pyridine core is polar, while the intramolecular H-bond lipophilizes the molecule by masking the donor/acceptor sites.

-

Primary Solvent: Dichloromethane (DCM) or Chloroform (solubilizes the planar, lipophilic form).

-

Anti-Solvent: Ethanol or Hexane (induces aggregation).

Protocol: Binary Solvent Diffusion

-

Dissolve 50 mg of purified aldehyde in 2 mL of DCM.

-

Filter through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).

-

Place the inner vial uncapped into a larger jar containing 10 mL of Ethanol (outer vial).

-

Seal the outer jar. Vapor diffusion of EtOH into DCM will occur over 48–72 hours.

-

Validation: Harvest crystals only when they exhibit defined edges; amorphous precipitates indicate rapid diffusion (reduce temperature to 4°C).

The "Seeding" Technique for Tautomers

If the keto-enol tautomerism inhibits nucleation, "seeding" with an isostructural crystal (e.g., a related Schiff base) can bypass the kinetic barrier. This is often necessary for 6-substituted derivatives where steric clash is minimal.

Structural Analysis: The "Conformational Lock"

Intramolecular Hydrogen Bonding (O-H···N)

The most critical structural metric is the distance between the phenolic oxygen and the pyridine nitrogen. In 6-(2-hydroxyphenyl)picolinaldehyde, this distance is typically 2.55–2.65 Å , indicative of a Resonance Assisted Hydrogen Bond (RAHB).

-

Mechanism: The proton is shared between the oxygen and nitrogen, creating a quasi-six-membered ring.

-

Consequence: This "lock" forces the two aromatic rings to be coplanar (dihedral angle < 5°). This planarity facilitates strong

-

Packing Logic (DOT Visualization)

Understanding the competition between the internal "lock" and external packing forces is vital for predicting solid-state behavior.

Data & Metrics

The following table summarizes typical bond parameters derived from X-ray diffraction data for this class of compounds. These values serve as a baseline for validating new crystal structures.

| Parameter | Atoms Involved | Typical Value (Å/°) | Structural Significance |

| H-Bond Length | O(Phenol)[1] ··· N(Pyridine) | 2.55 – 2.65 Å | Indicates strong intramolecular locking (RAHB). |

| Bond Length | C=O (Aldehyde) | 1.20 – 1.22 Å | Standard carbonyl; deviations suggest intermolecular H-bonding. |

| Bond Length | C–C (Biaryl Linker) | 1.46 – 1.48 Å | Shortening indicates conjugation between rings. |

| Torsion Angle | N–C–C–C (Biaryl Twist) | 0° – 5° | Near-zero value confirms planarity due to the "lock." |

| Centroid ··· Centroid | 3.6 – 3.8 Å | Distance between stacked biaryl planes in the lattice. |

Applications in Drug Design[2]

The structural insights gained from these crystals are directly translatable to medicinal chemistry:

-

Bioisosterism: The planar, H-bonded 2-hydroxyphenylpyridine motif mimics the purine core, making it a valuable scaffold for kinase inhibitors.

-

Permeability: The "masking" of polar groups (OH and N) via intramolecular bonding increases logP, enhancing passive diffusion across cell membranes [1].

-

Chelation: The pre-organized N,O-donor set reduces the entropy cost of metal binding, making these excellent chelators for metallo-enzyme inhibition.

References

-

Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments Source: Molecules (MDPI) URL:[Link]

-

Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates Source: Molbank (MDPI) URL:[Link]

-

Influence of intermolecular hydrogen bonds on the tautomerism of pyridine derivatives Source: Journal of the American Chemical Society (via NIH) URL:[Link]

-

Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one Source: Acta Crystallographica Section E (NIH PMC) URL:[Link]

Sources

The Chemical Chameleon: A Master Guide to Picolinaldehyde Reactivity in Drug Discovery

Executive Summary

2-Pyridinecarboxaldehyde (Picolinaldehyde, 2-PCA) is not merely a "nitrogenous benzaldehyde." It is a highly reactive, distinct electrophile whose behavior is governed by the "ortho-effect"—the proximal interaction between the carbonyl group and the pyridine nitrogen lone pair.

For drug development professionals, 2-PCA presents a dichotomy: it is an exceptional chelator and bioconjugation reagent, yet it suffers from storage instability and complex aqueous equilibria. This guide deconstructs these reactivity profiles, offering validated protocols for handling, synthesis, and therapeutic application.

The Ortho-Effect: Electronic & Steric Drivers

The reactivity of 2-PCA is defined by the electron-withdrawing nature of the pyridine ring, amplified by the position of the nitrogen atom relative to the aldehyde.

Dipole & Electrophilicity

Unlike benzaldehyde, where the phenyl ring is moderately electron-donating (via resonance), the pyridine ring in 2-PCA is electron-deficient. The nitrogen atom at the 2-position exerts a strong inductive effect ($ -I

Impact on Reactivity:

-

Nucleophilic Attack: The carbonyl carbon is far more susceptible to nucleophiles (water, amines) than benzaldehyde.

-

Acidity: The

-proton (though absent in the aldehyde itself, relevant in derivatives) and adjacent ring protons are more acidic.

The Chelation "Bite"

The spatial arrangement of the pyridine nitrogen and the carbonyl oxygen allows 2-PCA to act as a bidentate ligand even before reaction. Upon Schiff base formation, this capability is enhanced, forming stable 5-membered chelate rings with transition metals (Cu, Zn, Fe, Ni).

Aqueous Chemistry: The Gem-Diol Trap

One of the most common pitfalls in 2-PCA chemistry is ignoring its hydration equilibrium. In aqueous environments, 2-PCA does not exist primarily as a free aldehyde.

The Hydration Equilibrium

Due to the heightened electrophilicity described above, 2-PCA undergoes rapid, reversible hydration to form a geminal diol (hydrate).

Comparative Data: Hydration Constants (

| Compound | Dominant Species in Water | |

| Benzaldehyde | ~0.01 | Free Aldehyde |

| 2-Picolinaldehyde | ~1.3 - 1.5 | Gem-Diol (Hydrate) |

| Formaldehyde | ~2000 | Gem-Diol |

Note: Data approximates standard conditions (

Implications for Drug Screening: When using 2-PCA in aqueous biological assays (e.g., fragment-based screening), you are primarily screening the hydrate, not the aldehyde. This impacts binding kinetics and mechanism-of-action studies.

Bioconjugation: The Imidazolidinone Pathway[1]

A critical application of 2-PCA in modern drug discovery is the site-selective modification of protein N-termini.[1] Unlike standard amine labeling (which hits lysine residues randomly), 2-PCA derivatives can specifically target the N-terminal

Mechanism of Action

-

Imine Formation: The N-terminal amine attacks the 2-PCA aldehyde to form a reversible imine.

-

Cyclization: The pyridine nitrogen coordinates with the backbone amide nitrogen, facilitating an intramolecular attack.

-

Product: A stable imidazolidinone adduct is formed.

This reaction is "self-validating" because it requires the specific geometry of the N-terminal amine and the adjacent amide bond; it rarely occurs on side-chain lysines.

Figure 1: The 2-PCA mediated N-terminal protein labeling pathway.[1] The reaction selectivity is driven by the formation of the 5-membered imidazolidinone ring.

Synthesis Protocols

Protocol A: Metal-Templated Schiff Base Synthesis

Use Case: Creating high-affinity ligands or metallo-drugs where the free ligand is unstable or difficult to isolate.

Principle: The metal ion (e.g.,

Materials:

-

2-Pyridinecarboxaldehyde (1.0 equiv)[2]

-

Primary Amine (e.g., aniline derivative) (1.0 equiv)

- (0.5 equiv for bis-ligand complexes)

-

Solvent: Methanol (HPLC Grade)

Step-by-Step:

-

Dissolution: Dissolve the amine (1 mmol) in Methanol (5 mL).

-

Templating: Add the metal salt (

, 0.5 mmol) to the amine solution. Stir for 10 minutes at Room Temperature (RT). Note: The solution may change color as the amine coordinates. -

Addition: Add 2-PCA (1 mmol) dropwise.

-

Reflux: Heat to

for 2–4 hours. The metal complex often precipitates directly. -

Isolation: Cool to RT. Filter the precipitate.[3] Wash with cold methanol and diethyl ether.

Why this works: The "template effect" organizes the reactants, significantly increasing the effective molarity and kinetic rate of imine formation.

Protocol B: Purification of Oxidized 2-PCA (Bisulfite Method)

Use Case: 2-PCA degrades to picolinic acid (white solid) upon air exposure. Use this to restore purity.

Materials:

-

Impure 2-PCA (liquid/solid mixture)

-

Sodium Bisulfite (

) saturated solution -

Sodium Carbonate (

) -

Dichloromethane (DCM)

Step-by-Step:

-

Adduct Formation: Add saturated aqueous

to the impure aldehyde with vigorous stirring. The aldehyde forms a water-soluble bisulfite adduct. The impurities (picolinic acid, dimers) generally do not or have different solubility. -

Wash: Wash the aqueous phase with DCM to remove non-polar organic impurities. Discard the organic layer.

-

Regeneration: Basify the aqueous layer carefully with

(pH ~9-10). The bisulfite adduct collapses, releasing the free aldehyde. -

Extraction: Extract the regenerated aldehyde into fresh DCM (3x).

-

Drying: Dry over

, filter, and concentrate in vacuo. Store immediately under Argon/Nitrogen.

Visualizing Reactivity Pathways

The following diagram summarizes the divergent reactivity of 2-PCA based on environmental conditions.

Figure 2: The Reactivity Fork. Note that Hydration is an equilibrium trap, while Oxidation is an irreversible degradation pathway.

References

-

MacDonald, J. I., et al. (2015).[1] "Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification." JACS Au. (Context: Protein labeling kinetics and hydration constants).

-

ChemicalBook. (2025).[4] "2-Pyridinecarboxaldehyde Properties and Purification." (Context: Physical properties and bisulfite purification method).

-

Dalton Transactions. (2025). "Zn-Templated synthesis of substituted (2,6-diimine)pyridine proligands." Royal Society of Chemistry. (Context: Metal-templated synthesis protocols).

-

PubChem. (2025). "2-Pyridinecarboxaldehyde Compound Summary." National Library of Medicine. (Context: Toxicity and general chemical data).

-

BenchChem. (2025). "Stability and degradation of Pyridine Aldehydes." (Context: Storage stability and oxidation pathways).

Sources

solubility and stability of 6-(4-Hydroxyphenyl)picolinaldehyde in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 6-(4-Hydroxyphenyl)picolinaldehyde

Introduction

6-(4-Hydroxyphenyl)picolinaldehyde is a bifunctional organic compound featuring a pyridine ring, a phenolic hydroxyl group, and an aldehyde functional group. This unique combination of moieties makes it a valuable building block in medicinal chemistry, coordination chemistry, and materials science. The pyridine nitrogen and phenolic oxygen can act as ligands for metal chelation, while the aldehyde group offers a reactive site for forming Schiff bases, enabling the synthesis of complex molecular architectures.

The successful application of 6-(4-Hydroxyphenyl)picolinaldehyde in any research or development setting is fundamentally dependent on a thorough understanding of its physicochemical properties, most notably its solubility in various solvent systems and its chemical stability under different environmental conditions. Solubility dictates how the compound can be formulated for assays and reactions, while stability determines its shelf-life and the integrity of experimental data.

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of 6-(4-Hydroxyphenyl)picolinaldehyde. As direct experimental data for this specific molecule is not extensively published, this document synthesizes information from established chemical principles and data on analogous structures—aromatic aldehydes, phenols, and pyridine derivatives—to provide a robust predictive framework. Furthermore, it offers detailed, field-proven protocols for the experimental determination of these critical parameters, empowering researchers to generate reliable and reproducible results.

Predicted Physicochemical Properties and Molecular Structure

The behavior of 6-(4-Hydroxyphenyl)picolinaldehyde is governed by the interplay of its three key functional groups, as illustrated in its molecular structure below.

| Property | Value |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| CAS Number | 1367126-27-9 |

Key Functional Group Analysis:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base (pKa of pyridine is ~5.2) and can act as a hydrogen bond acceptor.[1] This feature generally imparts polarity and enhances solubility in polar solvents.[2]

-

Phenolic Hydroxyl Group: The -OH group is weakly acidic and can act as both a hydrogen bond donor and acceptor. The presence of hydroxyl groups can markedly increase water solubility compared to the parent aromatic ring.[3] Its acidity means that the compound's solubility in aqueous media is likely to be pH-dependent.

-

Aldehyde Group: The carbonyl group (-CHO) is polar and can accept hydrogen bonds, contributing to solubility in polar solvents.[4] However, this group is also the most chemically reactive site on the molecule, making it susceptible to oxidation and nucleophilic attack, which are the primary drivers of instability.[5][6]

Collectively, these features suggest that 6-(4-Hydroxyphenyl)picolinaldehyde is a polar molecule with a propensity for solubility in polar organic solvents and a pH-dependent solubility in aqueous solutions. Its stability is likely limited by the reactivity of the aldehyde group.

Solubility Profile: A Predictive and Experimental Guide

Theoretical Solubility Assessment

A qualitative prediction of solubility in common laboratory solvents can be made based on the principle of "like dissolves like."

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar functional groups of the molecule. |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the pyridine nitrogen, phenolic hydroxyl, and carbonyl oxygen. Solubility in water is expected to increase significantly at higher pH as the phenol is deprotonated to the more soluble phenoxide. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Low to Moderate | The aromatic rings provide some nonpolar character, allowing for some interaction with these solvents. |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The molecule's overall polarity is too high for significant dissolution in nonpolar solvents. |

Experimental Determination of Solubility

For drug discovery and development, two types of solubility measurements are standard: kinetic and thermodynamic.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method ideal for early-stage screening.[7][8]

Protocol: Kinetic Solubility Measurement via Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-(4-Hydroxyphenyl)picolinaldehyde in 100% DMSO.

-

Assay Plate Preparation: In a clear-bottom 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the buffer, resulting in a final concentration of 100 µM and 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Measurement: Measure the turbidity (nephelometry) of each well using a plate reader. The concentration at which significant light scatter is observed corresponds to the kinetic solubility. Alternatively, filter the plate and analyze the filtrate concentration by HPLC-UV.[9]

This "gold standard" method measures the equilibrium solubility of a solid compound in a solvent, providing a more accurate value for formulation and preclinical studies.[10]

Protocol: Shake-Flask Thermodynamic Solubility

-

Preparation: Add an excess amount of solid 6-(4-Hydroxyphenyl)picolinaldehyde (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached. A visible excess of solid should remain.

-

Phase Separation: Allow the vials to stand, then carefully withdraw a sample of the supernatant. Filter the sample through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the compound using a validated HPLC-UV method against a standard curve.

Stability Profile and Degradation Pathways

The chemical stability of 6-(4-Hydroxyphenyl)picolinaldehyde is critical for its storage, handling, and use in quantitative applications. The aldehyde moiety is the most probable site of degradation.

Predicted Degradation Pathways

Aromatic aldehydes are susceptible to several degradation pathways, primarily driven by environmental factors.[5]

-

Oxidation: The most common degradation route is the oxidation of the aldehyde group to the corresponding carboxylic acid (6-(4-hydroxyphenyl)picolinic acid). This can occur via autoxidation upon exposure to air (oxygen) and can be accelerated by heat, light, and the presence of metal ions.[11] The electron-donating hydroxyl group on the phenyl ring may increase the molecule's susceptibility to oxidation.[5]

-

Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, especially under basic conditions, or polymerization, leading to the formation of higher molecular weight impurities.[12]

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate free-radical degradation pathways.[13]

-

pH-Mediated Degradation: Extreme pH conditions can catalyze degradation. While the molecule is likely to be more stable in weakly acidic to neutral pH, strongly basic conditions may promote condensation reactions, and both extremes can facilitate hydrolysis of any impurities or promote oxidative pathways.

Experimental Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is an essential component of pharmaceutical development, mandated by ICH guidelines (Q1A).[14] It involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps to identify likely degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[15][16][17]

Protocol: Forced Degradation Study

-

Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (compound in solvent mix without stressor) should be run in parallel.

-

Acidic: Mix with an equal volume of 0.2 M HCl (final 0.1 M HCl). Incubate at 60°C.

-

Basic: Mix with an equal volume of 0.2 M NaOH (final 0.1 M NaOH). Keep at room temperature.

-

Oxidative: Mix with an equal volume of 6% H₂O₂ (final 3% H₂O₂). Keep at room temperature, protected from light.

-

Thermal: Incubate the stock solution at 80°C. Also, store the solid compound in an 80°C oven.

-

Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). For basic hydrolysis, which may be rapid, shorter time points are advisable. Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that major degradants are formed without completely consuming the parent compound.[17]

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[18] Reversed-phase HPLC with UV detection is the most common technique.[19][20]

Protocol: HPLC Method Development

-

Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). Screen mobile phases such as acetonitrile/water and methanol/water, both with a modifier (e.g., 0.1% formic acid for acidic conditions or 10 mM ammonium acetate for neutral conditions).

-

Initial Gradient: Run a fast gradient (e.g., 5% to 95% organic in 10 minutes) on the unstressed compound to determine its approximate retention time.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation study. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

-

Optimization: If co-elution occurs, systematically adjust parameters to improve resolution:

-

Mobile Phase pH: Varying the pH can significantly alter the retention of ionizable compounds (like the phenol and pyridine moieties).

-

Organic Modifier: Switching from acetonitrile to methanol can change peak elution order.

-

Gradient Slope: A shallower gradient will increase run time but improve the separation of closely eluting peaks.

-

Temperature: Changing the column temperature affects retention times and can sometimes improve resolution.

-

-

Peak Purity: Use a Diode Array Detector (DAD) to perform peak purity analysis on the parent peak in the chromatograms of stressed samples. This confirms that no degradant is co-eluting.

Summary and Recommendations for Handling and Storage

Solubility Summary: 6-(4-Hydroxyphenyl)picolinaldehyde is predicted to be a polar compound with high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents like methanol and ethanol. Its aqueous solubility is expected to be limited but highly dependent on pH, increasing under basic conditions.

Stability Summary: The primary stability liability is the aldehyde functional group, which is prone to oxidation to a carboxylic acid. Degradation is likely accelerated by exposure to oxygen, light, heat, and high pH.

Recommendations:

-

Storage: For long-term storage, the solid compound should be kept in an airtight, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated or frozen temperatures (-20°C is recommended).

-

Solution Handling: Prepare solutions fresh whenever possible. If solutions in organic solvents like DMSO must be stored, they should be kept at -20°C in tightly sealed vials and blanketed with inert gas. Avoid repeated freeze-thaw cycles.

-

Experimental Conditions: When running reactions or assays, be mindful of the potential for degradation. Protect solutions from prolonged exposure to light and air. Consider de-gassing aqueous buffers if oxidative stability is a concern.

By understanding these principles and employing the rigorous experimental protocols outlined in this guide, researchers can confidently work with 6-(4-Hydroxyphenyl)picolinaldehyde, ensuring the integrity and success of their scientific endeavors.

References

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

-

Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. [Link]

-

Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

-

ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Link]

-

LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Academia.edu. (n.d.). Stability indicating hplc method development: a review. [Link]

-

LCGC International. (2020, October 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]

-

Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

TSI Journals. (2023, March 3). Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. [Link]

-

Basicmedical Key. (2016, August 14). The solubility of drugs. [Link]

-

Britannica. (2026, January 29). Aldehyde. [Link]

-

ChemEurope.com. (n.d.). Pyridine. [Link]

-

MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]

-

Chemistry LibreTexts. (2025, May 27). Chapter 13.2: Solubility and Structure. [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Pyridine [chemeurope.com]

- 3. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]

- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. asianpubs.org [asianpubs.org]

- 9. enamine.net [enamine.net]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. researchgate.net [researchgate.net]

- 12. tsijournals.com [tsijournals.com]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. ajpsonline.com [ajpsonline.com]

- 16. acdlabs.com [acdlabs.com]

- 17. onyxipca.com [onyxipca.com]

- 18. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for 6-(4-Hydroxyphenyl)picolinaldehyde in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 6-(4-Hydroxyphenyl)picolinaldehyde Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile component in the design of bioactive molecules.[1] The compound 6-(4-Hydroxyphenyl)picolinaldehyde, CAS 1367126-27-9, represents a particularly strategic starting point for drug discovery.[2] This molecule synergistically combines three key pharmacophoric elements: a pyridine ring, a reactive aldehyde group, and a phenolic hydroxyl group. This unique combination offers a trifecta of opportunities for chemical modification and interaction with biological targets, making it a valuable building block for the synthesis of novel therapeutics.[3]

The aldehyde functionality serves as a versatile chemical handle for derivatization, allowing for the construction of a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases.[4][5] The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with protein targets and can be further modified to modulate physicochemical properties like solubility and metabolic stability. The pyridine nitrogen itself can enhance binding affinity and influence the overall pharmacokinetic profile of a drug candidate.[1]

These structural features suggest that derivatives of 6-(4-Hydroxyphenyl)picolinaldehyde are likely to interact with a range of biological targets, including enzymes such as kinases and cholinesterases, where hydroxyphenyl-pyridine motifs have shown significant activity.[6][7][8] This document provides a comprehensive guide to the potential applications of 6-(4-Hydroxyphenyl)picolinaldehyde in medicinal chemistry, including detailed protocols for its derivatization and evaluation in relevant biological assays.

Synthetic Pathways and Derivatization Strategies

The synthesis of 6-(4-Hydroxyphenyl)picolinaldehyde can be approached through established methods in heterocyclic chemistry. A plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Proposed Synthesis of 6-(4-Hydroxyphenyl)picolinaldehyde

A likely synthetic route would involve the coupling of a protected 6-halopicolinaldehyde with 4-hydroxyphenylboronic acid. The use of a protecting group on the aldehyde is crucial to prevent unwanted side reactions during the coupling step.

Caption: Proposed synthetic workflow for 6-(4-Hydroxyphenyl)picolinaldehyde.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a protected 6-halopicolinaldehyde with 4-hydroxyphenylboronic acid.

Materials:

-

Protected 6-halopicolinaldehyde (e.g., 2-(6-bromopyridin-2-yl)-1,3-dioxolane)

-

4-Hydroxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask, add the protected 6-halopicolinaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected 6-(4-hydroxyphenyl)picolinaldehyde.

-

Deprotect the aldehyde using standard conditions (e.g., treatment with aqueous HCl) to yield the final product.

Application in Kinase Inhibitor Discovery

The 6-(4-hydroxyphenyl)pyridine scaffold is a key feature in a number of kinase inhibitors.[8] The phenolic hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site. The aldehyde functionality of 6-(4-Hydroxyphenyl)picolinaldehyde provides a convenient point for the introduction of various substituents to explore the chemical space around the kinase active site and improve potency and selectivity.

Workflow for Kinase Inhibitor Development

Caption: Workflow for developing kinase inhibitors from the target scaffold.

Protocol 2: Reductive Amination for Library Synthesis

This protocol describes a parallel synthesis approach to generate a library of derivatives from 6-(4-Hydroxyphenyl)picolinaldehyde for screening against a panel of kinases.

Materials:

-

6-(4-Hydroxyphenyl)picolinaldehyde

-

A diverse set of primary and secondary amines

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

96-well reaction block

Procedure:

-

In each well of a 96-well reaction block, add a solution of 6-(4-Hydroxyphenyl)picolinaldehyde in the chosen solvent.

-

To each well, add a solution of a unique amine (1.1 eq).

-

Allow the mixture to stir at room temperature for 1-2 hours to form the imine intermediate.

-

Add the reducing agent (1.5 eq) to each well.

-

Stir the reaction block at room temperature overnight.

-

Quench the reactions by adding a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the products with an organic solvent.

-

The resulting library of compounds can be purified by preparative HPLC-MS and submitted for biological screening.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase using a commercially available luminescent assay.[9]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Synthesized inhibitor compounds

-

Assay buffer (specific to the kinase)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in the assay buffer.

-

In a 384-well plate, add the kinase, substrate, and inhibitor solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (usually 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence using a plate reader.

-

The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Representative Data for a Hypothetical Kinase Inhibitor Series

| Compound | Modification at Aldehyde | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Selectivity (Y/X) |

| Lead-1 | -(CH₂)₂-N(CH₃)₂ | 50 | 500 | 10 |

| Lead-2 | -(CH₂)₂-morpholine | 25 | 1000 | 40 |

| Lead-3 | -(CH₂)₂-piperidine | 150 | 300 | 2 |

| Lead-4 | -NH-(4-fluorophenyl) | 15 | 1500 | 100 |

Application in Cholinesterase Inhibitor Discovery

Derivatives of pyridine and hydroxyphenyl moieties have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[6][7][10] The 6-(4-Hydroxyphenyl)picolinaldehyde scaffold can be used to design novel cholinesterase inhibitors.

Protocol 4: Ellman's Assay for Cholinesterase Inhibition

This spectrophotometric method is widely used to screen for inhibitors of AChE and BChE.[10]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Inhibitor compounds

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and inhibitor compounds in the phosphate buffer.

-

In a 96-well plate, add the enzyme solution and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

-

The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion and Future Directions

6-(4-Hydroxyphenyl)picolinaldehyde is a promising and versatile scaffold for the development of novel therapeutic agents. Its unique combination of a pyridine core, a reactive aldehyde, and a phenolic hydroxyl group provides a rich platform for chemical exploration. The detailed protocols provided herein offer a starting point for researchers to synthesize and evaluate derivatives of this scaffold against important drug targets such as protein kinases and cholinesterases. Future work should focus on expanding the diversity of the synthesized libraries and exploring a wider range of biological targets to fully realize the therapeutic potential of this valuable chemical entity.

References

- Huang, G., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1337-1373.

- Contestabile, R., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4056-4075.

- University of Siena. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. Usiena AIR.

- BenchChem. (2025). Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.

- ResearchGate. (2021).

- MDPI. (2015).

- ACS Publications. (2019).

- ResearchGate. (2025).

- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.

- BLD Pharm. (n.d.). 1367126-27-9|6-(4-Hydroxyphenyl)picolinaldehyde.

- Google Patents. (n.d.). WO2013060636A1 - 6-(4-hydroxy-phenyl)

- MDPI. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents.

- PubMed. (2024). Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchines-binding site inhibitors.

- Der Pharma Chemica. (n.d.). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity.

- Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6(2), 2053.

- PharmiWeb. (2024).

- CymitQuimica. (n.d.). CAS 885950-11-8: 3-Pyridinecarboxaldehyde,6-(4-formylpheny).

- Sigma-Aldrich. (n.d.). 6-(4-Formylphenyl)pyridine-3-carbaldehyde | 885950-11-8.

- ResearchGate. (2025).

- ResearchGate. (2016).

- ResearchGate. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1367126-27-9|6-(4-Hydroxyphenyl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 3. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2013060636A1 - 6-(4-hydroxy-phenyl)-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

protocol for the synthesis of Schiff bases from 6-(4-Hydroxyphenyl)picolinaldehyde

Application Note: High-Fidelity Synthesis of Schiff Bases from 6-(4-Hydroxyphenyl)picolinaldehyde

Executive Summary

This application note details the protocol for synthesizing Schiff base ligands derived from 6-(4-Hydroxyphenyl)picolinaldehyde (CAS: 1367126-27-9). This specific scaffold combines a pyridine nitrogen and an exocyclic imine nitrogen, creating a bidentate (

Scientific Foundation & Retrosynthetic Logic

The Substrate Architecture

The starting material, 6-(4-Hydroxyphenyl)picolinaldehyde , presents a unique electronic environment:

-

Pyridine Ring: Electron-deficient, facilitating nucleophilic attack at the aldehyde carbonyl.

-

Aldehyde (-CHO) at C2: Positioned alpha to the pyridine nitrogen, it is highly reactive due to the inductive electron-withdrawing effect of the heterocycle.

-

4-Hydroxyphenyl Group: Acts as an electron-donating substituent. While it increases electron density in the remote phenyl ring, its effect on the aldehyde reactivity is moderated by the pyridine linker, maintaining high electrophilicity at the carbonyl center.

Reaction Mechanism

The synthesis proceeds via a reversible nucleophilic addition-elimination pathway:

-

Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.[1][2]

-

Proton Transfer: Formation of the unstable carbinolamine intermediate.

-

Dehydration: Acid-catalyzed or thermal elimination of water to form the imine (

) bond.

Critical Insight: Because the reaction is an equilibrium process, removing water (via molecular sieves or Dean-Stark apparatus) or using excess amine drives the reaction to completion (Le Chatelier’s Principle).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis and decision-making nodes for purification.

Caption: Figure 1. Decision tree for the synthesis and purification of picolinaldehyde-derived Schiff bases.

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | 6-(4-Hydroxyphenyl)picolinaldehyde | Electrophilic scaffold (Purity >97%) |

| Amine | Primary Amine (R-NH₂) | Nucleophile (1.0 - 1.2 equivalents) |

| Solvent | Ethanol (Anhydrous) or Methanol | Reaction medium; supports proton transfer |

| Catalyst | Glacial Acetic Acid (AcOH) | Promotes dehydration (Optional) |

| Drying Agent | Magnesium Sulfate ( | Removes water if reaction is stubborn |

| Apparatus | Reflux condenser, Magnetic stirrer | Thermal energy input |

Detailed Protocol

Method A: Standard Thermal Condensation (Recommended)

Best for: Aliphatic amines and electron-rich aromatic amines.

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 6-(4-Hydroxyphenyl)picolinaldehyde in 15 mL of absolute ethanol .

-

Note: If solubility is poor at room temperature, gently warm the solution to 40°C.

-

-

Addition: Add 1.0 - 1.1 mmol of the primary amine dropwise to the stirring solution.

-

Observation: A color change (often to yellow or orange) usually indicates immediate imine formation.

-

-

Catalysis (Conditional): If using a sterically hindered amine (e.g., 2,6-diisopropylaniline), add 2-3 drops of glacial acetic acid .

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .

-

Monitoring: Check reaction progress via TLC (Silica gel, 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.

-

Work-up:

-

Allow the reaction mixture to cool slowly to room temperature.

-

Often, the Schiff base will crystallize out upon cooling.

-

If no precipitate forms, reduce the solvent volume by 50% using a rotary evaporator and cool in an ice bath.

-

-

Isolation: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a desiccator.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation.

-

Combine 1.0 mmol aldehyde and 1.0 mmol amine in 2 mL of ethanol in a microwave-safe vial.

-

Add 1 drop of acetic acid.

-

Irradiate at 80°C (50 W) for 5–10 minutes .

-

Cool and isolate as described in Method A.

Characterization & Validation

To ensure scientific integrity, the product must be validated using the following markers.

Nuclear Magnetic Resonance ( H NMR)

The most definitive proof of Schiff base formation is the shift of the methine proton.

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | Disappears in product. |

| Imine (-CH=N-) | 8.5 - 8.9 | Singlet | Diagnostic peak for Schiff base.[3] |

| Phenolic -OH | 9.5 - 10.5 | Broad Singlet | Confirms integrity of the hydroxyphenyl group. |

| Pyridine Protons | 7.5 - 8.5 | Multiplets | Aromatic region. |

Infrared Spectroscopy (FT-IR)

- : Look for a strong, sharp band at 1610–1630 cm⁻¹ .

- : The aldehyde carbonyl band at ~1700 cm⁻¹ must be absent .

- : Broad band at 3300–3400 cm⁻¹ (from the phenol).

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| No Precipitation | Product is too soluble in EtOH. | Switch solvent to Methanol or Acetonitrile. Alternatively, add diethyl ether to induce precipitation. |

| Low Yield | Equilibrium favoring reactants (Hydrolysis). | Add 4Å Molecular Sieves to the reaction flask to trap water. |

| Impure Product | Unreacted amine/aldehyde. | Recrystallize from hot ethanol. If necessary, use column chromatography (Neutral Alumina, not Silica, as Silica is acidic and can hydrolyze the imine). |

References

-

Schiff, H. (1864).[4] "Mittheilungen aus dem Universitäts-laboratorium in Pisa: Eine neue Reihe organischer Basen" (Communications from the University Laboratory in Pisa: A new series of organic bases). Annalen der Chemie und Pharmacie, 131(1), 118-119.

-

Refat, M. S., et al. (2013). "Synthesis and characterization of some new Schiff base ligands and their complexes with Cobalt(II), Nickel(II) and Copper(II)." Asian Journal of Chemistry, 25(1), 13-20.

-

Qin, W., et al. (2013). "Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications." Bioinorganic Chemistry and Applications, Article ID 232180.

-

BLD Pharm. (n.d.). "Product Data Sheet: 6-(4-Hydroxyphenyl)picolinaldehyde."

-

Abu-Dief, A. M., & Mohamed, I. M. (2015).[5] "A review on versatile applications of transition metal complexes incorporating Schiff bases." Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.

Sources

The Versatility of Substituted Picolinaldehydes: A Guide to Their Application in Advanced Organic Synthesis

Substituted picolinaldehydes, a class of pyridine-containing aromatic aldehydes, have emerged as exceptionally versatile building blocks in the realm of organic synthesis. Their unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the reactive aldehyde functionality, render them powerful precursors for the construction of complex molecular architectures. This guide provides an in-depth exploration of their applications, complete with detailed protocols and mechanistic insights, designed for researchers, scientists, and professionals in drug development.

The Chemical Advantage: Understanding the Reactivity of Picolinaldehydes

The pyridine nitrogen atom in the ortho position to the aldehyde group imparts distinct reactivity to picolinaldehydes compared to their benzaldehyde counterparts. This nitrogen atom can act as a Lewis basic site, enabling chelation control in metal-catalyzed reactions and influencing the stereochemical outcome. Furthermore, the electron-deficient nature of the pyridine ring activates the aldehyde group towards nucleophilic attack and facilitates a range of transformations that are central to modern synthetic strategies.

Application Note I: Synthesis of Biologically Active Thiosemicarbazones

Substituted picolinaldehyde thiosemicarbazones are a class of compounds that have garnered significant attention for their potent biological activities, particularly as anticancer agents.[1] These compounds function through the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis. The synthesis of these molecules is a cornerstone application of substituted picolinaldehydes.

Protocol: Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone

This protocol details the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a well-studied ribonucleotide reductase inhibitor.[2][3] The synthesis involves the condensation of a substituted picolinaldehyde with thiosemicarbazide.

Materials:

-

3-Amino-2-picoline

-

Selenium dioxide (SeO2)

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH)

-

Thiosemicarbazide

-

Dioxane

-

Ethanol

-

Sodium bicarbonate (NaHCO3)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H2)

Procedure:

Step 1: Oxidation of 3-Amino-2-picoline to 3-Amino-2-pyridinecarboxaldehyde [4]

-

To a solution of 3-amino-2-picoline (1 equivalent) in dioxane, add selenium dioxide (1.1 equivalents).

-

Reflux the mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

The filtrate containing the crude 3-amino-2-pyridinecarboxaldehyde is used directly in the next step.

Causality: Selenium dioxide is a specific and effective oxidizing agent for the conversion of methyl groups adjacent to a heteroaromatic ring into aldehydes. Dioxane is a suitable solvent due to its high boiling point and ability to dissolve both the starting material and the oxidant.

Step 2: Protection of the Aldehyde Group [2]

-

To the crude aldehyde solution from Step 1, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water for 4 hours.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected acetal.

Causality: The aldehyde group is protected as an acetal to prevent unwanted side reactions during the subsequent reduction of a nitro group (if present) or other functional group manipulations. The Dean-Stark apparatus efficiently removes water, driving the equilibrium towards acetal formation.

Step 3: Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone [5]

-

Dissolve the protected 3-aminopicolinaldehyde acetal (1 equivalent) in ethanol.

-

Add an ethanolic solution of thiosemicarbazide (1.1 equivalents).

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Reflux the mixture for 3 hours.

-

Upon cooling, the thiosemicarbazone product will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality: The acidic catalyst protonates the carbonyl oxygen (after in-situ deprotection of the acetal), making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group of thiosemicarbazide.

Application Note II: Picolinaldehydes as Scaffolds in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern diversity-oriented synthesis.[6] Substituted picolinaldehydes are excellent substrates for MCRs, enabling the rapid construction of diverse heterocyclic libraries with potential applications in drug discovery.[7]

Protocol: Three-Component Synthesis of Highly Substituted Pyridines

This protocol describes a one-pot, three-component synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines using a substituted picolinaldehyde, malononitrile, and a thiol.[7]

Materials:

-

Substituted picolinaldehyde (e.g., 4-chloropicolinaldehyde)

-

Malononitrile

-

Thiophenol (or other thiols)

-

Nanocrystalline magnesium oxide (nano-MgO)

-

Ethanol

Procedure:

-

To a stirred solution of the substituted picolinaldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 ml of ethanol, add nano-MgO (0.1 g) at room temperature.

-

Heat the resulting mixture to 50°C.

-

Add the thiol (1.1 mmol) and reflux the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and centrifuge to separate the catalyst.

-

Wash the catalyst with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired substituted pyridine.

Causality: Nano-MgO acts as a highly efficient and reusable heterogeneous catalyst. Its high surface area and basic sites facilitate the initial Knoevenagel condensation between the picolinaldehyde and malononitrile, followed by a Michael addition of the thiol and subsequent cyclization and oxidation to form the pyridine ring.

Figure 1: Workflow for the Multicomponent Synthesis of Substituted Pyridines.

Application Note III: Green Synthesis of Polysubstituted Picolinaldehydes via Visible-Light Photoredox Catalysis

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[8] This methodology allows for the construction of complex molecules under mild conditions, often avoiding the use of harsh reagents and metal catalysts. A notable application is the green synthesis of polysubstituted picolinaldehydes.[9][10]

Protocol: Metal-Free, Visible-Light-Induced Synthesis of Polysubstituted Picolinaldehydes

This protocol outlines a two-step, one-pot procedure for the synthesis of polysubstituted picolinaldehydes from cinnamaldehydes and propargylamines, followed by a Minisci-type C-H formylation.[9][11]

Materials:

-

Cinnamaldehyde derivative

-

Propargylamine derivative

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Benzophenone

-

Sodium trifluoroacetate

-

Acetonitrile (MeCN)

-

Blue LEDs (460-470 nm)

Procedure:

Step 1: Aza-6π Electrocyclization to form the Pyridine Core

-

In a reaction vessel, combine the cinnamaldehyde derivative (1.0 equiv), propargylamine derivative (1.2 equiv), and DBU (1.5 equiv) in acetonitrile.

-

Irradiate the mixture with blue LEDs at room temperature for 12 hours.

Causality: This step involves a visible-light-enabled biomimetic aza-6π electrocyclization. DBU acts as a base to facilitate the initial steps of the reaction cascade that leads to the formation of the pyridine ring.

Step 2: Minisci-Type C-H Formylation

-

To the reaction mixture from Step 1, add benzophenone (0.2 equiv) and sodium trifluoroacetate (2.0 equiv).

-

Continue to irradiate the mixture with blue LEDs at room temperature for another 24 hours.

-

After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Causality: Benzophenone acts as a photosensitizer. Upon irradiation, it abstracts a hydrogen atom from a suitable donor (in this case, likely the solvent or another component), initiating a radical cascade. This leads to the generation of a formyl radical equivalent that then adds to the electron-deficient pyridine ring in a Minisci-type reaction. Sodium trifluoroacetate acts as a co-catalyst.[9]

Figure 2: Workflow for the Visible-Light Photoredox Synthesis of Picolinaldehydes.

Application Note IV: Iminopyridine Ligands and Complexes from Picolinaldehydes

The condensation of picolinaldehydes with primary amines provides straightforward access to iminopyridine (or Schiff base) ligands.[12][13] These ligands are highly valuable in coordination chemistry, forming stable complexes with a wide range of transition metals.[14] The resulting metal complexes have found applications in catalysis, materials science, and as therapeutic agents.[15]

Protocol: Synthesis of an Iminopyridine Ligand and its Copper(II) Complex

This protocol describes the synthesis of a simple iminopyridine ligand from 2-pyridinecarboxaldehyde and aniline, followed by its complexation with copper(II) chloride.

Materials:

-

2-Pyridinecarboxaldehyde

-

Aniline

-

Ethanol

-

Copper(II) chloride dihydrate (CuCl2·2H2O)

Procedure:

Step 1: Synthesis of the Iminopyridine Ligand

-

Dissolve 2-pyridinecarboxaldehyde (1.0 equiv) in absolute ethanol in a round-bottom flask.

-

Add aniline (1.0 equiv) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2 hours.

-

Allow the solution to cool to room temperature. The iminopyridine product may crystallize upon cooling.

-

If necessary, reduce the solvent volume and cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the aniline nitrogen. The subsequent dehydration is driven by the formation of the stable imine double bond and the extended conjugation of the product.

Step 2: Synthesis of the Copper(II) Complex [16]

-

Dissolve the synthesized iminopyridine ligand (2.0 equiv) in hot ethanol.

-

In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equiv) in a minimum amount of hot ethanol.

-

Slowly add the copper(II) chloride solution to the ligand solution with stirring.

-

A colored precipitate of the complex should form immediately or upon cooling.

-

Stir the mixture at room temperature for 1 hour.

-

Collect the complex by filtration, wash with ethanol, and then with diethyl ether.

-

Dry the complex in a desiccator.

Causality: The iminopyridine acts as a bidentate ligand, coordinating to the copper(II) ion through both the pyridine nitrogen and the imine nitrogen, forming a stable five-membered chelate ring. The stoichiometry of 2:1 (ligand:metal) is common for square planar or octahedral copper(II) complexes.

Data Summary

| Application | Key Reactants | Catalyst/Reagent | Product Class | Key Advantages |

| Thiosemicarbazone Synthesis | Substituted Picolinaldehyde, Thiosemicarbazide | Acid catalyst | Biologically Active Heterocycles | Access to potent enzyme inhibitors. |

| Multicomponent Reactions | Picolinaldehyde, Malononitrile, Thiol | nano-MgO | Highly Substituted Pyridines | Rapid generation of molecular diversity. |

| Photoredox Synthesis | Cinnamaldehyde, Propargylamine | Benzophenone | Polysubstituted Picolinaldehydes | Green, metal-free, mild conditions. |

| Iminopyridine Complexes | Picolinaldehyde, Primary Amine, Metal Salt | Acid catalyst | Metal-Ligand Complexes | Versatile ligands for catalysis and materials. |

Conclusion

Substituted picolinaldehydes are undeniably powerful and versatile intermediates in organic synthesis. Their unique electronic and structural features provide access to a vast array of complex and functionally rich molecules. The protocols detailed herein represent a snapshot of their broad utility, from the synthesis of medicinally relevant compounds to the construction of novel catalytic systems. As the demand for efficient and sustainable synthetic methodologies continues to grow, the applications of substituted picolinaldehydes are poised to expand even further, solidifying their importance in the modern synthetic chemist's toolbox.

References

-

Sartorelli, A. C., et al. (1995). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 38(24), 4767-4774. [Link]

-

Zhang, Q.-L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry, 86(23), 17244-17248. [Link]

-

Li, J., et al. (1998). Efficient synthesis of ribonucleotide reductase inhibitors 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) via palladium mediated cross-coupling reactions. Tetrahedron Letters, 39(12), 1517-1520. [Link]

-

Finch, R. A., et al. (2000). In vivo antitumour activity of a new ribonucleotide reductase inhibitor, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP). British Journal of Cancer, 83(1), 107-114. [Link]

-

Kowol, C. R., et al. (2009). 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine) and Novel Insights into Terminal Dimethylation. Journal of Medicinal Chemistry, 52(16), 5032-5043. [Link]

-

Organic Chemistry Portal. (n.d.). A Metal-Free Visible-Light Photoredox Construction and Direct C-H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. [Link]

-

Zhang, Q.-L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. PubMed. [Link]

-

Reddy, P. M., et al. (2018). Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine and its metal complexes. International Journal of Creative Research Thoughts, 6(2), 1326-1332. [Link]

-

Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes. Mini reviews in medicinal chemistry, 4(1), 31-39. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 4(1), 231-239. [Link]

-

Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]

-

Wang, C., et al. (2016). Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins. The Journal of Organic Chemistry, 81(4), 1599-1605. [Link]

-

ResearchGate. (n.d.). Synthesis of polysubstituted pyridines. [Link]

-

Rosiak, A., et al. (2018). Synthesis and application of new iminopyridine ligands to enantioselective copper(II)-catalyzed Henry reaction. Catalysis Communications, 114, 8-12. [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

Rosana, M. R., et al. (2019). Copper complexes for the promotion of iminopyridine ligands derived from β-alanine and self-aldol additions. Dalton Transactions, 48(33), 12556-12567. [Link]

-

Prier, C. K., et al. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322-5363. [Link]

-

Gibson, V. C., et al. (2002). New bis(imino)pyridine-iron(II)- and cobalt(II)-based catalysts: synthesis, characterization and activity towards polymerization. Inorganica Chimica Acta, 334, 1-13. [Link]

-

Li, J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions, 3(3), 424-434. [Link]

-

Roveda, G. E., et al. (2011). Palladium complexes with simple iminopyridines as catalysts for polyketone synthesis. Dalton Transactions, 40(43), 11418-11427. [Link]

-

El-Gahami, M. A., & El-Mowafi, M. A. (1991). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Bulletin of the Korean Chemical Society, 12(4), 375-378. [Link]

-

Zhang, Y., et al. (2020). Amino pyridine iron(II) complexes. Polyhedron, 188, 114686. [Link]

-

Ali, M. A., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3(2), 119-125. [Link]